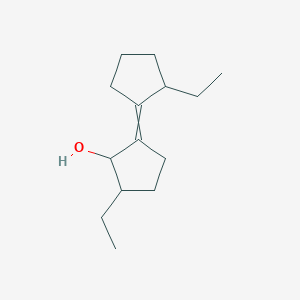
Cadmium bis(16-methylheptadecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium bis(16-methylheptadecanoate) can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and 16-methylheptadecanoic acid. The reaction typically involves dissolving the cadmium salt in an appropriate solvent, followed by the addition of 16-methylheptadecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the cadmium complex. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of cadmium bis(16-methylheptadecanoate) follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The cadmium salt and 16-methylheptadecanoic acid are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure. The product is then purified using industrial-scale filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Cadmium bis(16-methylheptadecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding reduced organic acid.
Substitution: The cadmium ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace cadmium in the compound.
Major Products Formed
Oxidation: Cadmium oxide and oxidized organic acids.
Reduction: Cadmium metal and reduced organic acids.
Substitution: New metal-organic complexes with the substituted metal ion.
Scientific Research Applications
Cadmium bis(16-methylheptadecanoate) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of cadmium-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and coatings with unique properties
Mechanism of Action
The mechanism of action of cadmium bis(16-methylheptadecanoate) involves its interaction with cellular components and biomolecules. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. The compound can also interact with cellular membranes, altering their permeability and function. These interactions can lead to various biological effects, including toxicity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cadmium bis(benzimidazol-2-yl)methane: Another cadmium complex with different ligands and properties.
Cadmium bis(thiourea)cadmium acetate: A cadmium complex with thiourea ligands, used in nonlinear optical applications.
Uniqueness
Cadmium bis(16-methylheptadecanoate) is unique due to its specific ligand (16-methylheptadecanoic acid) and the resulting chemical properties. Its long-chain organic ligand provides distinct solubility and reactivity characteristics compared to other cadmium complexes. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
84878-36-4 |
|---|---|
Molecular Formula |
C36H70CdO4 |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
cadmium(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
NVCBSVCEVBFOAR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


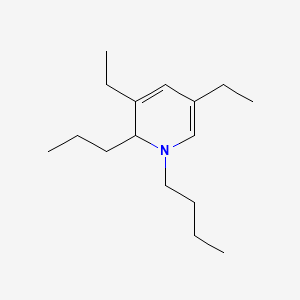
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
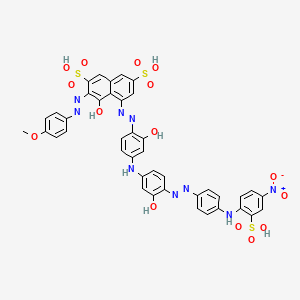
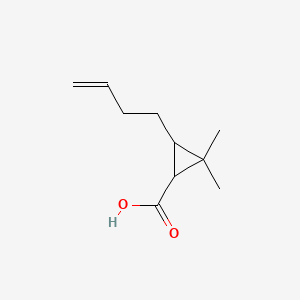

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
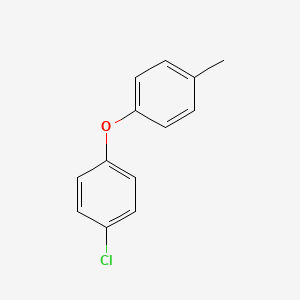
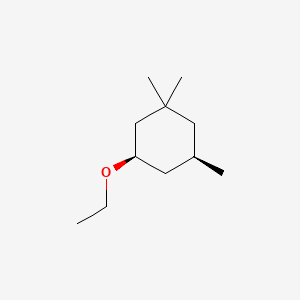
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
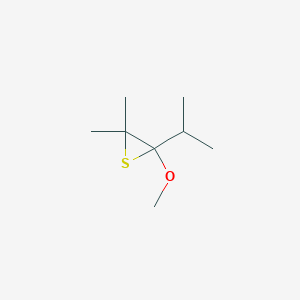

![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

